Cas no 2641-01-2 (2-(4-Dipropylaminophenylazo)benzoic acid)

2-(4-Dipropylaminophenylazo)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-dipropylaminophenylazo)benzoic acid
- 4-(2-CARBOXYPHENYLAZO)-NN-DIPROPYLANILINE
- PROPYL RED
- EK-944
- 2-(4-(DIPROPYLAMINO)PHENYLAZO)BENZOIC ACID
- NSC7803
- NSC-7803
- Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]-
- UNII-792YD7R7PN
- EINECS 220-140-8
- Benzoic acid, o-[[p-(dipropylamino)phenyl]azo]-
- PropylRed
- 2-[4-(Dipropylamino)phenylazo]benzoic acid
- NSC 7803
- 2641-01-2
- W-200573
- 792YD7R7PN
- 2-((4-(DIPROPYLAMINO)PHENYL)DIAZENYL)BENZOIC ACID
- (E)-2-((4-(dipropylamino)phenyl)diazenyl)benzoic acid
- 2-[(1E)-2-[4-(DIPROPYLAMINO)PHENYL]DIAZEN-1-YL]BENZOIC ACID
- Benzoic acid, o-((p-(dipropylamino)phenyl)azo)-
- MFCD00041752
- AKOS001483317
- FT-0675971
- 2{(e)[4(dipropylamino)phenyl]diazenyl}benzoic acid
- Benzoic acid, 2-((4-(dipropylamino)phenyl)azo)-
- 2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid
- DTXSID3062570
- 2-(2-(4-(DIPROPYLAMINO)PHENYL)DIAZENYL)BENZOIC ACID
- 4-(Dipropylamino)azobenzene-2'-carboxylic acid
- Benzoic acid, 2-(2-(4-(dipropylamino)phenyl)diazenyl)-
- NS00028107
- SCHEMBL25289292
- LIIDWKDFORMMDQ-UHFFFAOYSA-N
- 2-{2-[4-(DIPROPYLAMINO)PHENYL]DIAZEN-1-YL}BENZOIC ACID
- AH-034/32464013
- G84084
- DB-080944
- HY-D0796
- 2-{[4-(dipropylamino)phenyl]diazenyl}benzoic acid
- CS-0012221
- 2-(4-Dipropylaminophenylazo)benzoic acid
-
- MDL: MFCD00041752
- Inchi: InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24)/b21-20+
- InChI Key: LIIDWKDFORMMDQ-QZQOTICOSA-N
- SMILES: CCCN(CCC)C1=CC=C(C=C1)/N=N/C2=CC=CC=C2C(=O)O
Computed Properties
- Exact Mass: 325.17900
- Monoisotopic Mass: 325.179
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 65.3
- XLogP3: 5.1
Experimental Properties
- Color/Form: Dark purple red crystalline powder
- Density: 1.1611 (rough estimate)
- Melting Point: 173-175 ºC
- Boiling Point: 463.59°C (rough estimate)
- Flash Point: 265.7°C
- Refractive Index: 1.5900 (estimate)
- Solubility: Solubility Insoluble in water; soluble in ethanol, methanol
- PSA: 65.26000
- LogP: 5.42660
- pka: 5.48(at 25℃)
- Solubility: Soluble in 96% ethanol and acetic acid, almost insoluble in water
- PH: Red (4.6) to yellow (6.6)
2-(4-Dipropylaminophenylazo)benzoic acid Security Information
- Hazard Category Code: R20/21/22;R40;R44
- Safety Instruction: S36/37-S22
-
Hazardous Material Identification:
- Safety Term:S22;S36/37
- Risk Phrases:R20/21/22; R40; R44
2-(4-Dipropylaminophenylazo)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D178255-1g |
2-(4-Dipropylaminophenylazo)benzoic acid |
2641-01-2 | 1g |
$ 65.00 | 2022-06-05 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | P8533-5g |
2-(4-Dipropylaminophenylazo)benzoic acid |
2641-01-2 | 5g |
¥190元 | 2023-09-15 | ||
A2B Chem LLC | AF29255-25g |
Propyl red |
2641-01-2 | 25g |
$253.00 | 2024-04-20 | ||
A2B Chem LLC | AF29255-100g |
Propyl red |
2641-01-2 | 100g |
$795.00 | 2024-04-20 | ||
1PlusChem | 1P00BCZR-100g |
Propyl red |
2641-01-2 | 100g |
$792.00 | 2025-03-29 | ||
1PlusChem | 1P00BCZR-250g |
Propyl red |
2641-01-2 | 250g |
$1542.00 | 2025-03-29 | ||
TRC | D178255-6.25g |
2-(4-Dipropylaminophenylazo)benzoic acid |
2641-01-2 | 6.25g |
$ 195.00 | 2022-06-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84940-10g |
Propyl Red, 80%, Pure |
2641-01-2 | 10g |
¥982.0 | 2021-09-08 | ||
TRC | D178255-2.5g |
2-(4-Dipropylaminophenylazo)benzoic acid |
2641-01-2 | 2.5g |
$ 100.00 | 2022-06-05 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | P8533-1g |
2-(4-Dipropylaminophenylazo)benzoic acid |
2641-01-2 | 1g |
¥70元 | 2023-09-15 |
2-(4-Dipropylaminophenylazo)benzoic acid Related Literature
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on 2-(4-Dipropylaminophenylazo)benzoic acid
Introduction to 2-(4-Dipropylaminophenylazo)benzoic acid (CAS No. 2641-01-2)
2-(4-Dipropylaminophenylazo)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2641-01-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the azo dye class, characterized by the presence of an azo group (-N=N-) in its molecular structure, which imparts unique spectroscopic properties and reactivity. The benzoic acid backbone, combined with a 4-dipropylaminophenyl moiety, contributes to its distinct chemical behavior and potential biological activities.
The structural features of 2-(4-Dipropylaminophenylazo)benzoic acid make it a versatile intermediate in synthetic chemistry. The dipropylamino group enhances the compound's solubility in polar organic solvents and influences its interaction with biological targets. This property has been leveraged in various research applications, particularly in the development of bioactive molecules and probes for cellular studies. The azo linkage not only serves as a chromophore but also allows for further functionalization, enabling the design of derivatives with tailored properties.
In recent years, 2-(4-Dipropylaminophenylazo)benzoic acid has been explored in the context of drug discovery and molecular imaging. Its ability to form stable complexes with metal ions has been exploited in diagnostic assays, where it acts as a chelating agent or reporter molecule. Additionally, the compound's photochemical properties have been investigated for applications in photodynamic therapy (PDT), where light-induced reactions can generate reactive oxygen species to target pathological cells.
One of the most compelling aspects of 2-(4-Dipropylaminophenylazo)benzoic acid is its potential as a scaffold for developing novel therapeutic agents. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological profiles. For instance, modifications at the aromatic ring or the dipropylamino substituent have led to compounds with improved binding affinity to specific enzymes or receptors. These derivatives are being evaluated for their efficacy in treating conditions such as inflammation, neurodegeneration, and metabolic disorders.
The synthesis of 2-(4-Dipropylaminophenylazo)benzoic acid typically involves condensation reactions between 4-dipropylaniline and appropriate diazonium salts derived from benzoic acid precursors. The diazotization step is critical and requires precise control to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
From a biochemical perspective, 2-(4-Dipropylaminophenylazo)benzoic acid exhibits interesting interactions with biological systems. Studies have shown that it can modulate the activity of certain enzymes by acting as a competitive inhibitor or substrate mimic. These interactions are being harnessed to develop enzyme-based biosensors or to study enzyme mechanisms at the molecular level. Furthermore, its ability to crosslink with biomolecules has been explored for applications in protein purification and structural biology.
The pharmaceutical industry has shown particular interest in 2-(4-Dipropylaminophenylazo)benzoic acid due to its potential as a prodrug or pharmacophore. Prodrug formulations leverage the compound's stability in circulation while releasing active metabolites at the target site. This approach can enhance bioavailability and reduce side effects associated with direct administration of active drugs. Additionally, the compound's structural diversity allows for the creation of libraries of analogs, which can be screened using high-throughput techniques to identify lead compounds for further development.
Recent research has also highlighted the role of 2-(4-Dipropylaminophenylazo)benzoic acid in environmental science and materials chemistry. Its photochromic properties have been investigated for use in smart materials that respond to light exposure, while its metal-binding capabilities make it useful in water treatment technologies aimed at removing heavy metals from aquatic systems. These applications underscore the compound's broad utility beyond traditional pharmaceutical uses.
In conclusion, 2-(4-Dipropylaminophenylazo)benzoic acid (CAS No. 2641-01-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery, molecular imaging, biosensing, and materials science. As research continues to uncover new ways to harness its properties, this compound is poised to play an increasingly important role in advancing both academic research and industrial innovation.
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